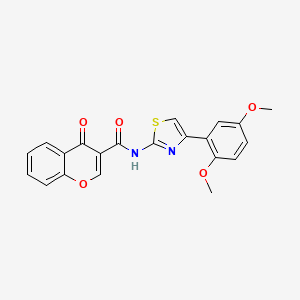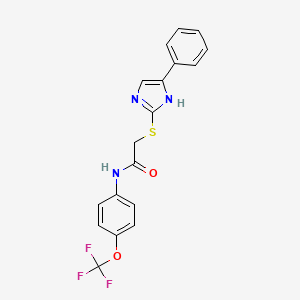
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole, a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, a phenyl group, and a trifluoromethoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been reported to have a certain melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial properties. This compound, with its imidazole ring, could be synthesized into new drugs that target resistant strains of bacteria and other pathogens. The presence of the trifluoromethoxy phenyl group may enhance its ability to penetrate microbial cell walls, increasing its efficacy as a bactericidal or bacteriostatic agent .
Anti-inflammatory Medications
The imidazole moiety is present in many anti-inflammatory drugs. The specific structure of this compound suggests potential use in the synthesis of novel anti-inflammatory agents that could act on specific inflammatory pathways with reduced side effects, especially in chronic inflammation management .
Antitumor Activity
Compounds with an imidazole ring have shown promise in antitumor research. The electron-rich sulfur and the aromatic rings present in this compound could interact with various enzymes or receptors in cancer cells, leading to the development of targeted cancer therapies .
Antiviral Research
Imidazole derivatives can be potent antiviral agents. The compound could be used to synthesize new molecules that inhibit virus replication by interfering with viral protein synthesis or nucleic acid replication processes .
Antioxidant Properties
The imidazole ring can act as a scavenger of free radicals, which are harmful byproducts of cellular metabolism. This compound could be explored for its antioxidant potential, contributing to the prevention of oxidative stress-related diseases .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. The imidazole ring’s ability to coordinate with metal ions makes it a candidate for designing inhibitors against metalloenzymes, which play crucial roles in various biological processes .
Neurological Disorders
Imidazole-containing compounds have been used in the treatment of neurological disorders. The structural features of this compound suggest it could be modified to enhance brain penetration and target specific neurological pathways, offering potential treatments for conditions like Alzheimer’s disease .
Drug Delivery Systems
The unique structure of this compound, particularly the presence of the trifluoromethoxy group, could be utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents, ensuring more efficient delivery to the target sites .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)23-16(25)11-27-17-22-10-15(24-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXQYCFXTRPSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


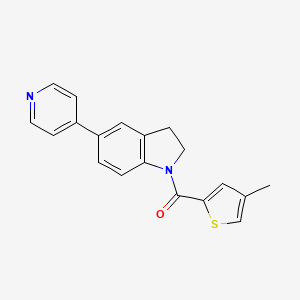
![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)
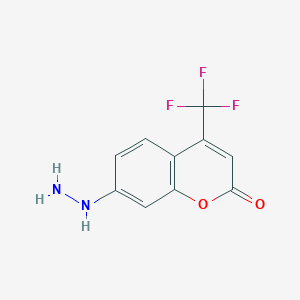
![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
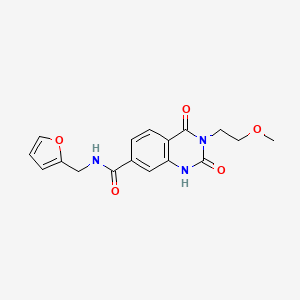
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)

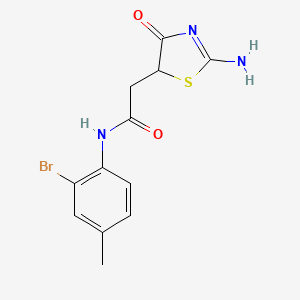
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)
